N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide
Description
N-[4-(Furan-2-carbonyl)piperazine-1-carbothioyl]benzamide is a thiourea derivative featuring a benzamide core linked to a piperazine ring substituted with a furan-2-carbonyl group. This compound combines structural motifs known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Synthetically, it is prepared via coupling reactions between benzoyl isothiocyanate and furan-2-carbonyl-substituted piperazine intermediates, often under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
IUPAC Name |
N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15(13-5-2-1-3-6-13)18-17(24)20-10-8-19(9-11-20)16(22)14-7-4-12-23-14/h1-7,12H,8-11H2,(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSAPBQVXKWPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177001 | |
| Record name | N-[[4-(2-Furanylcarbonyl)-1-piperazinyl]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937605-10-2 | |
| Record name | N-[[4-(2-Furanylcarbonyl)-1-piperazinyl]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937605-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(2-Furanylcarbonyl)-1-piperazinyl]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide typically involves the reaction of furan-2-carbonyl chloride with piperazine, followed by the introduction of a benzamide group. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Furan-2-carbonyl chloride reacts with piperazine in the presence of a base to form N-(furan-2-carbonyl)piperazine.
Step 2: The intermediate N-(furan-2-carbonyl)piperazine is then reacted with benzoyl isothiocyanate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide are compared below with analogous compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Substituent Effects on Bioactivity The furan-2-carbonyl group in the target compound enhances π-π interactions with hydrophobic enzyme pockets, as seen in analogs like BZ-I, which showed toxicity in pancreatic cancer cell lines . Methoxy groups (e.g., 8d in ) improve solubility but may reduce membrane permeability, as evidenced by its higher melting point (207–209°C) compared to non-polar analogs.
Thiourea vs. Carboxamide Linkers
- Thiourea derivatives (e.g., the target compound and 9a) exhibit stronger hydrogen-bonding capacity compared to carboxamide-linked analogs (e.g., 8d), which may enhance target affinity .
- However, carboxamide-linked compounds like 8d show superior thermal stability, likely due to reduced conformational flexibility .
Crystallographic and Structural Stability
- The target compound’s planar thiourea core (observed in analog I ) facilitates intermolecular N–H···O and C–H···O hydrogen bonding, contributing to crystalline stability. This contrasts with benzothiazole derivatives (e.g., BZ-I), where steric bulk from the benzothiazole ring disrupts packing .
Biological Activity Trends Anticancer Potential: The furan-2-carbonyl-piperazine motif is shared among compounds targeting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism .
Biological Activity
N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article reviews the synthesis, biological activity, and toxicity assessments of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of furan-2-carboxylic acid derivatives with piperazine and subsequent carbothioylation. The process typically employs standard organic synthesis techniques, including reflux conditions and purification through crystallization or chromatography.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of related benzamide derivatives. For instance, a series of substituted benzamides were synthesized and tested against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited significant inhibitory activity, with IC50 values ranging from 1.35 to 2.18 μM, indicating that structural modifications can enhance anti-tubercular efficacy .
| Compound | IC50 (μM) | IC90 (μM) | Toxicity (HEK-293 Cells) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 40.32 | Non-toxic |
| 6h | 1.80 | 4.00 | Non-toxic |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A study involving a drug library screening on multicellular spheroids identified novel compounds with promising anticancer activity . Although specific data for this compound was not detailed, the structural similarities suggest potential efficacy against various cancer cell lines.
Toxicity Assessment
Toxicity evaluations are crucial for determining the safety profile of new compounds. In related studies, compounds similar to this compound were assessed for their effects on zebrafish embryos, revealing that many exhibited low toxicity classifications (LC50 values above 20 mg/L) . This suggests that modifications in the chemical structure can lead to compounds with favorable safety profiles.
Case Studies
Several case studies have documented the biological activities of benzamide derivatives:
- Anti-Tubercular Screening : A study synthesized various benzamide derivatives and tested them against Mycobacterium tuberculosis. Compounds with furan substituents showed enhanced activity, indicating that similar modifications might benefit this compound.
- Anticancer Efficacy : Research involving multicellular spheroids demonstrated that certain benzamide derivatives could inhibit tumor growth effectively, suggesting a pathway for further exploration of this compound's anticancer potential.
Q & A
Basic Research Question
- X-ray crystallography : Direct methods using SHELXTL-97 refine the structure, revealing bond lengths (C–S: 1.68–1.72 Å) and dihedral angles (planarity of the thioamide group) .
- Hydrogen bonding : Intramolecular N–H···O and C–H···O interactions stabilize the conformation, while intermolecular bonds form 1D chains along the b-axis .
- Planarity : The furan and benzamide moieties adopt a near-planar arrangement, enhancing π-π stacking potential in biological systems .
What methodologies are employed to evaluate its biological activity, particularly against Mycobacterium tuberculosis?
Advanced Research Question
- In vitro assays : Anti-tubercular activity is tested against M. tuberculosis H37Ra using BACTEC™ MGIT™ 960 systems, with IC₅₀ values calculated via dose-response curves .
- Cytotoxicity screening : HEK-293 cell viability assays ensure selectivity (e.g., IC₉₀ > 40 μM indicates low toxicity) .
- Enzyme inhibition : Targeting enoyl-ACP reductase (InhA) via NADH-dependent assays, with IC₅₀ compared to isoniazid .
How do computational docking studies inform its mechanism of action and target affinity?
Advanced Research Question
- Target prediction : SEA Search Service identifies InhA (enoyl-ACP reductase) as a primary target .
- Docking workflow : AutoDock Vina in UCSF Chimera calculates binding free energy (ΔG = –11.9 kcal/mol), with ligand interactions mapped to InhA’s active site (e.g., hydrogen bonds with Tyr158 and NAD⁺ cofactor) .
- SAR insights : The furan-2-carbonyl group enhances hydrophobic interactions, while the piperazine-thioamide linker improves solubility and target engagement .
What analytical techniques validate purity and structural integrity during synthesis?
Basic Research Question
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 165–170 ppm (C=O/C=S) .
- HRMS : Molecular ion [M+H]⁺ at m/z 386.0921 (calculated for C₁₇H₁₆N₃O₂S₂) .
How does structural modification of the piperazine or benzamide moieties affect bioactivity?
Advanced Research Question
- Piperazine substitutions : Introducing electron-withdrawing groups (e.g., –CF₃) improves InhA inhibition (IC₅₀ ↓ 30%) but may reduce solubility .
- Benzamide variations : Halogenation (e.g., 3-Cl) enhances antimicrobial activity by 2-fold, attributed to increased membrane permeability .
- Thioamide vs. carboxamide : The thioamide group increases metabolic stability (t₁/₂ > 6 hours in microsomal assays) .
What challenges arise in resolving conflicting data between computational predictions and experimental results?
Advanced Research Question
- False-positive docking : Compounds with high in silico affinity (ΔG < –10 kcal/mol) may show poor in vitro activity due to off-target effects. Validate via orthogonal assays (e.g., thermal shift assays for target engagement) .
- Bioavailability discrepancies : Predicted GI absorption (SwissADME) may overestimate actual permeability (e.g., PAMPA assays reveal 20% lower absorption) .
How does this compound compare to structurally similar piperazine derivatives in terms of pharmacological potential?
Advanced Research Question
- Anti-tubercular analogs : Pyrazine-2-carbonyl derivatives (e.g., Series-I compounds ) show comparable IC₅₀ (1.35–2.18 μM) but higher cytotoxicity.
- Neuroactive analogs : Unlike aripiprazole (D₂ receptor agonist), this compound lacks dopamine receptor affinity due to the bulky benzamide-thioamide group .
Table 1: Key Physicochemical and Pharmacokinetic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular weight | 386.45 g/mol | |
| LogP (SwissADME) | 2.8 | |
| H-bond acceptors/donors | 5/2 | |
| GI absorption (predicted) | High | |
| CYP inhibition | CYP2C19, CYP2C9, CYP3A4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
